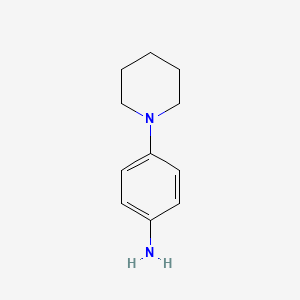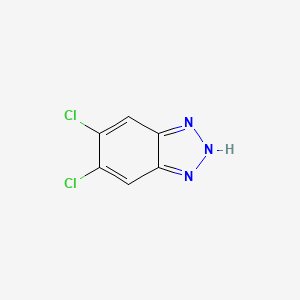
Methyl pyrazine-2-carboximidate
Overview
Description
Methyl pyrazine-2-carboximidate is an organic compound with the molecular formula C₆H₇N₃O It is a derivative of pyrazine, a heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
Methyl pyrazine-2-carboximidate (MPCI) is a complex compound that has been studied in the context of coordination chemistry It’s known that mpci can interact with metal ions such as silver (i) ions .
Mode of Action
The mode of action of MPCI involves its transformation into an active form in the presence of metal ions. For instance, in the presence of silver (I) ions, MPCI undergoes a process called methanolysis, transforming the pyrazinecarbonitrile ligand into MPCI . This transformation allows MPCI to interact with its targets and induce changes at the molecular level.
Biochemical Pathways
It’s known that mpci can form complexes with metal ions, which could potentially affect various biochemical pathways .
Pharmacokinetics
It’s known that mpci is a small molecule with a molecular weight of 13714 , which could potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
It’s known that mpci can form complexes with metal ions, which could potentially have various effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of MPCI can be influenced by various environmental factors. For instance, the presence of metal ions is necessary for MPCI to undergo methanolysis and interact with its targets . Other environmental factors that could potentially influence the action of MPCI include pH, temperature, and the presence of other chemical species.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl pyrazine-2-carboximidate can be synthesized through the methanolysis of 2-cyanopyrazine in the presence of methanol. The reaction typically involves the use of a catalyst and controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions: Methyl pyrazine-2-carboximidate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles, with conditions such as acidic or basic environments.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Methyl pyrazine-2-carboximidate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings
Comparison with Similar Compounds
2-Cyanopyrazine: A precursor in the synthesis of methyl pyrazine-2-carboximidate.
Methyl pyrazine-2-carboxylate: Another derivative of pyrazine with similar chemical properties.
Pyrazinecarboxamide: A related compound with applications in medicinal chemistry
Uniqueness: this compound is unique due to its specific functional groups and reactivity. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
methyl pyrazine-2-carboximidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-10-6(7)5-4-8-2-3-9-5/h2-4,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPCOZRHGFEIMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=NC=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332878 | |
| Record name | methyl pyrazine-2-carboximidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74617-55-3 | |
| Record name | methyl pyrazine-2-carboximidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of methyl pyrazine-2-carboximidate influence its coordination to manganese(II) ions?
A1: this compound (2-MPyzCI) acts as a chelating ligand, meaning it forms two bonds with the manganese(II) ion. The research demonstrates that while 2-MPyzCI maintains a similar coordination environment around the manganese(II) ion in both synthesized complexes, the geometrical position of the ligand differs. [] This difference is attributed to the influence of the counter-anions (chloride and nitrate) present in the respective complexes. This highlights the role of counter-anions in influencing the final molecular structures of metal complexes, even when using the same ligand and reaction conditions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 3-[8,13-dibromo-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B1348333.png)



![4-[2-(Diethylamino)ethoxy]aniline](/img/structure/B1348346.png)


![2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol](/img/structure/B1348352.png)
